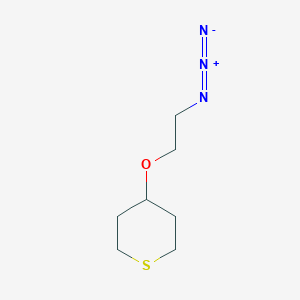
4-(2-Azidoethoxy)thiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds such as N-(2-(2-azidoethoxy)ethyl)methacrylamide and 2-(2-azidoethoxy)ethanamine has been reported . These compounds were synthesized from diethylene glycol and triethylene glycol following a previously described procedure . In another study, a covalently conjugated Cas12a-crRNA complex was produced using bio-orthogonal chemistry with a site-specifically modified Cas12a protein and a 50 chemically modified crRNA .Mécanisme D'action
Target of Action
The primary target of 4-(2-Azidoethoxy)thiane, also known as Azido-PEG2-Amine or N3-PEG2-NH2 , is the Cas12a protein, a part of the CRISPR-Cas12a system . This system is widely used in genome editing due to its unique features and precision . The Cas12a protein is modified using noncanonical amino acid mutagenesis, where the methionine residue at the 806 position is replaced with an azide-containing noncanonical amino acid (ncAA), 4-(2-Azidoethoxy)-l-phenylalanine (AeF) .
Mode of Action
The compound interacts with its target, the Cas12a protein, through a bio-orthogonal chemical reaction . This interaction results in the formation of a covalent Cas12a-crRNA complex . The covalent linkage between the Cas nuclease and crRNA significantly enhances the genome editing efficiency of the CRISPR-Cas12a system .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the CRISPR-Cas12a-based genome editing system . The covalent Cas12a-crRNA complex increases the efficiency of this system, enabling efficient multiplex genome editing . This has been demonstrated in a chimeric antigen receptor T cell (CAR-T) preparation .
Result of Action
The primary result of the action of this compound is the increased efficiency of the CRISPR-Cas12a-based genome editing system . The covalent Cas12a-crRNA complex formed as a result of the interaction of this compound with the Cas12a protein has been shown to have a substantially higher genome editing efficiency than the wild-type complex . This has been demonstrated in a CAR-T cell preparation, where the use of the covalent complex resulted in much higher efficiency of precise gene knockin and multiplex gene editing .
Action Environment
The action environment of this compound is primarily within the context of genome editing applications, specifically those involving the CRISPR-Cas12a system . Environmental factors that could influence the compound’s action, efficacy, and stability may include the specific conditions under which the genome editing processes are carried out.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-Azidoethoxy)thiane in lab experiments is its well-established mechanism of action and antiviral properties. It has been extensively studied and its efficacy in treating HIV is well-documented. However, one of the limitations of using this compound in lab experiments is its potential for toxicity, particularly with prolonged exposure or high doses. Additionally, the emergence of drug-resistant strains of HIV has limited the effectiveness of this compound as a treatment option.
Orientations Futures
There are several future directions for research on 4-(2-Azidoethoxy)thiane. One area of focus is the development of new nucleoside analogues with improved efficacy and reduced toxicity. Another area of research is the use of this compound in combination with other antiviral drugs to enhance its effectiveness and reduce the risk of drug resistance. Additionally, there is ongoing research into the use of this compound in the treatment of other viral infections, such as hepatitis B and C.
Méthodes De Synthèse
The synthesis of 4-(2-Azidoethoxy)thiane involves several steps, including the reaction of 2-azidoethanol with thioacetaldehyde to form 4-(2-Azidoethoxy)thioacetaldehyde. This intermediate is then reacted with a nucleoside base, such as thymidine, to form the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Applications De Recherche Scientifique
4-(2-Azidoethoxy)thiane has been extensively studied for its antiviral properties, particularly in the treatment of HIV. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. This compound is also being studied for its potential use in treating other viral infections, such as hepatitis B and C.
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-azidoethoxy)thiane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS/c8-10-9-3-4-11-7-1-5-12-6-2-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEQKKSFLIAYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2474655.png)
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B2474661.png)

![(4-chlorophenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2474664.png)

![(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2474666.png)
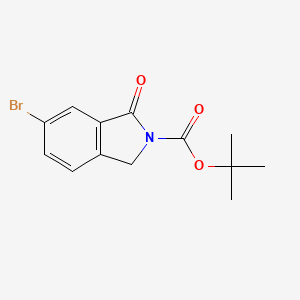
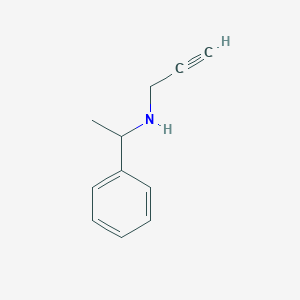
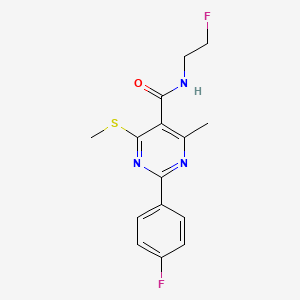
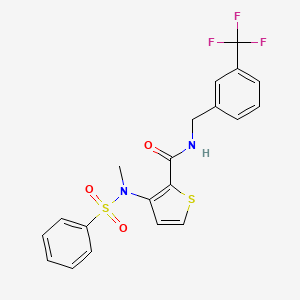
![6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2474673.png)
![tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2474674.png)
![N-(2-methoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2474677.png)
